N,N'-Ethylenebis-D-gluconamide

Green Scale Inhibitor BaSO4 precipitation Oilfield Chemistry

N,N'-Ethylenebis-D-gluconamide (CAS 66803-04-1) is a symmetrical bis-gluconamide composed of two D-gluconic acid moieties linked via amide bonds to an ethylenediamine spacer, yielding the molecular formula C₁₄H₂₈N₂O₁₂ and a molecular weight of 416.38 g·mol⁻¹. Classified as a bolaform surfactant with twin sugar-based head groups, this compound exhibits a hydrophilic polyol framework capable of hydrogen bonding and metal-ion coordination.

Molecular Formula C14H28N2O12
Molecular Weight 416.38 g/mol
CAS No. 66803-04-1
Cat. No. B12649962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Ethylenebis-D-gluconamide
CAS66803-04-1
Molecular FormulaC14H28N2O12
Molecular Weight416.38 g/mol
Structural Identifiers
SMILESC(CNC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C14H28N2O12/c17-3-5(19)7(21)9(23)11(25)13(27)15-1-2-16-14(28)12(26)10(24)8(22)6(20)4-18/h5-12,17-26H,1-4H2,(H,15,27)(H,16,28)/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1
InChIKeyUYCIRQBRYNXQBW-TWOHWVPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Ethylenebis-D-gluconamide (CAS 66803-04-1): A Bis-Gluconamide Bolaform Chelator and Drug Delivery Precursor


N,N'-Ethylenebis-D-gluconamide (CAS 66803-04-1) is a symmetrical bis-gluconamide composed of two D-gluconic acid moieties linked via amide bonds to an ethylenediamine spacer, yielding the molecular formula C₁₄H₂₈N₂O₁₂ and a molecular weight of 416.38 g·mol⁻¹ . Classified as a bolaform surfactant with twin sugar-based head groups, this compound exhibits a hydrophilic polyol framework capable of hydrogen bonding and metal-ion coordination [1]. Its primary reported application areas include green mineral scale inhibition and as a small-molecule precursor for anti-tumor drug delivery systems, where it forms self-assembled nano-micelles to improve the bioavailability of hydrophobic chemotherapeutics .

Procurement Risks of Generic N,N'-Ethylenebis-D-gluconamide Substitution: Why In-Class Replacements Fail


Generic substitution of N,N'-ethylenebis-D-gluconamide with monomeric gluconic acid, EDTA, or other linear gluconamides is not straightforward due to its bolaform architecture, which provides two terminal polyhydroxy chelating domains linked by a flexible ethylenediamine spacer. This structure enables distinct coordination geometries [1] and self-assembly behavior (nano-micelle formation) that are absent in mono-gluconamides or simple organic acids. Substituting with EDTA introduces a different biodegradability and toxicity profile, while replacing with N-alkyl gluconamides (e.g., N-octyl-D-gluconamide) alters hydrophile–lipophile balance and compromises the specific bolaform performance required in scale inhibition or controlled drug delivery applications. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation of N,N'-Ethylenebis-D-gluconamide vs. Close Analogs: Head-to-Head and Cross-Study Comparisons


BaSO₄ Scale Inhibition: Cross-Study Comparison of N,N'-Ethylenebis-D-gluconamide vs. Commercial Polyacrylate Inhibitors

In a series of 13 D-gluconamides evaluated for BaSO₄ scale inhibition, the bis-gluconamide structure corresponding to N,N'-ethylenebis-D-gluconamide (reported as compound 6c or 6d) achieved 47–51% inhibition of BaSO₄ precipitation from aqueous solution [1]. In contrast, commercial polyacrylate-based inhibitors typically achieve >90% inhibition under comparable conditions, but lack the renewable biomass origin and biodegradability of the gluconamide class . This places N,N'-ethylenebis-D-gluconamide in a mid-range efficacy tier for green scale inhibition, offering a trade-off between performance and environmental profile that is quantifiable for procurement decisions.

Green Scale Inhibitor BaSO4 precipitation Oilfield Chemistry

Self-Assembling Drug Delivery: Nano-Micelle Formation of N,N'-Ethylenebis-D-gluconamide vs. Monomeric Gluconic Acid

N,N'-Ethylenebis-D-gluconamide has been patented as a small-molecule carrier for anti-tumor drugs including paclitaxel, doxorubicin, and camptothecin . The patent discloses that conjugates of this compound with hydrophobic drugs self-assemble into nano-micelles in aqueous media, improving water solubility, biocompatibility, and enabling passive tumor targeting via the enhanced permeability and retention (EPR) effect . By contrast, monomeric gluconic acid (CAS 526-95-4) cannot form stable nano-micellar structures due to its single hydrophilic head group, and requires additional polymeric or nanoparticulate scaffolding for comparable delivery functionality [1].

Drug Delivery Nano-micelle Anti-tumor Paclitaxel

Chelation Specificity: Gluconamide Class vs. Lactobionamide Class — Iron Chelating Capacity in Alkaline Media

In a comparative study of ferric ion (Fe³⁺) chelation in alkaline solution, gluconamides as a class were found to be more effective chelators than the corresponding lactobionamides [1]. While compound-specific data for N,N'-ethylenebis-D-gluconamide are not reported in this study, the class-level trend indicates that the shorter polyol chain of gluconamides (five hydroxyl groups per head group) provides superior Fe³⁺ binding relative to the bulkier lactobionamide head groups (derived from the disaccharide lactobionic acid). This class-level inference is relevant for procurement in metal sequestration applications where iron binding at elevated pH is required.

Iron Chelation Gluconamide Lactobionamide Alkaline

Corrosion Inhibition: Structural Relationship of N,N'-Ethylenebis-D-gluconamide to High-Efficacy Gemini Surfactant Inhibitors

The N,N'-ethylenebis-D-gluconamide scaffold serves as the hydrophilic core of gemini surfactant corrosion inhibitors such as N,N′-didodecyl-N,N′-digluconamideethylenediamine (Glu(12)-2-Glu(12)). The gemini derivative achieved 96.9% corrosion inhibition efficiency on mild steel in 3.5% NaCl at 60 °C at a concentration of 0.5 mM with 10 mM KI synergistic additive [1]. While N,N'-ethylenebis-D-gluconamide itself lacks the hydrophobic dodecyl chains required for surface adsorption, its bis-gluconamide core provides the chelating functionality that enables the gemini derivative's performance. This structural relationship makes N,N'-ethylenebis-D-gluconamide a direct synthetic precursor for high-performance corrosion inhibitors, a role that monomeric gluconic acid cannot fulfill without additional synthetic steps.

Corrosion Inhibitor Gemini Surfactant Mild Steel Gluconamide

Optimal Application Scenarios for N,N'-Ethylenebis-D-gluconamide Based on Quantitative Differentiation Evidence


Green Scale Inhibition in Environmentally Regulated Oilfield Operations

N,N'-Ethylenebis-D-gluconamide is suitable for BaSO₄ scale inhibition in oilfield produced water treatment where regulatory mandates require renewable, biodegradable inhibitors over conventional polyacrylates. Although its inhibition efficiency (47–51%) is lower than synthetic polymers (>90%), its biomass-derived origin and reduced ecotoxicity profile justify its selection in environmentally sensitive operations, particularly as part of a combo-chemistry approach with other green inhibitors [1].

Self-Assembling Drug Delivery Carrier for Hydrophobic Chemotherapeutics

Research groups developing nano-micellar delivery systems for paclitaxel, doxorubicin, or camptothecin should evaluate N,N'-ethylenebis-D-gluconamide as a small-molecule, non-polymeric carrier. Its bolaform structure enables spontaneous aqueous self-assembly into nano-micelles, improving drug solubility and enabling passive tumor targeting via the EPR effect without requiring polymeric or inorganic scaffolding .

Metal Chelation in Alkaline Industrial Formulations

For alkaline cleaning agents, detergents, and metalworking fluids requiring Fe³⁺ sequestration, N,N'-ethylenebis-D-gluconamide offers class-level advantages over lactobionamide-based chelators. Its shorter polyol chains provide superior iron binding in alkaline media, and its bis-functional structure offers bidentate chelation not achievable with monomeric gluconic acid [2].

Synthetic Precursor for Sugar-Based Gemini Surfactant Corrosion Inhibitors

Industrial laboratories synthesizing green corrosion inhibitors should procure N,N'-ethylenebis-D-gluconamide as the bis-gluconamide core building block. Alkylation of the terminal amide nitrogens with long-chain alkyl halides yields gemini surfactants (e.g., Glu(12)-2-Glu(12)) that achieve >96% corrosion inhibition on mild steel. This synthetic pathway is more direct than constructing the bis-gluconamide scaffold from mono-gluconates [3].

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